
5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone was obtained by an unreported synthetic method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For example, the structure of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on compounds with similar structural features often focuses on understanding their pharmacokinetics, metabolism, and the body's disposition of these chemicals. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of characterizing how such compounds are processed in the human body, including their elimination pathways and metabolite profiles (Renzulli et al., 2011).
Chemotherapy Efficacy and Toxicity
Research on the efficacy and toxicity of chemotherapy agents, such as 5-fluorouracil, involves studying the impact of these drugs on cancer cells and the side effects they may cause. Understanding the gene expression in colorectal cancer and in vitro chemosensitivity to 5-fluorouracil provides insights into how these drugs can be more effectively used in treatment (Yoshinare et al., 2003).
Drug Development and Radioligand Imaging
The development of novel compounds for therapeutic use involves detailed studies on their binding affinities, receptor selectivity, and in vivo imaging to assess their potential as drug candidates. For example, the characterization and dynamic receptor occupancy imaging of TPA023B, a γ-aminobutyric acid–A partial agonist, underscores the role of such research in advancing drug development (Laere et al., 2008).
Environmental and Dietary Exposures
Investigations into the presence of carcinogenic compounds in the environment or diet, such as heterocyclic amines in cooked meats, highlight the importance of research in identifying and quantifying potential health risks associated with exposure to these chemicals (Wakabayashi et al., 1993).
Neurological Disorders
Research on neurological disorders, such as Parkinson's disease, often explores the biochemical imbalances and potential therapeutic targets within the brain. Studies on the clinical syndrome of striatal dopamine deficiency induced by compounds like MPTP provide valuable information on the underlying mechanisms of these disorders and potential treatment strategies (Burns et al., 1985).
Eigenschaften
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCVQDXJMQLZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

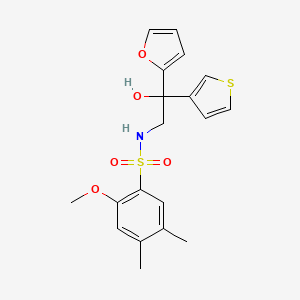
![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
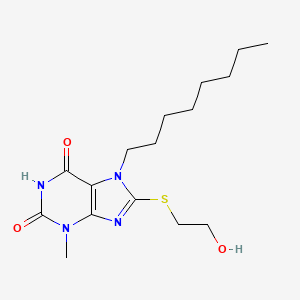
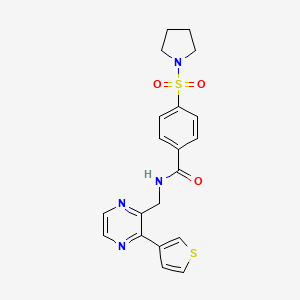
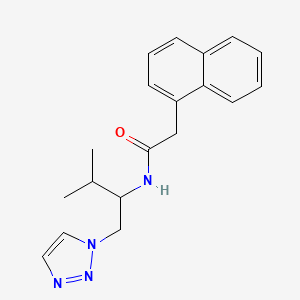
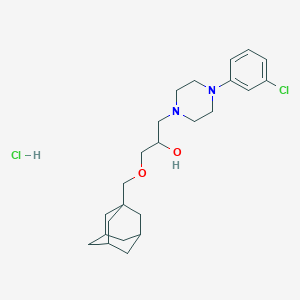
![2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2732650.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)
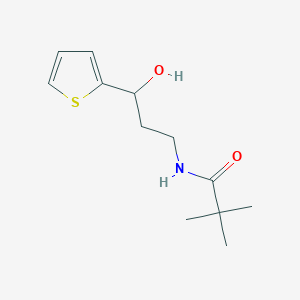
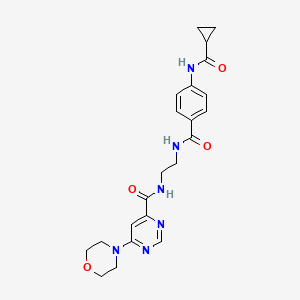
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)
![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2732660.png)
